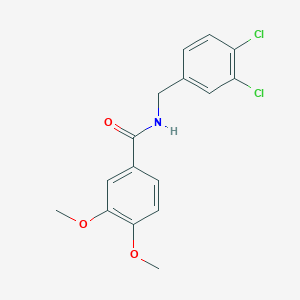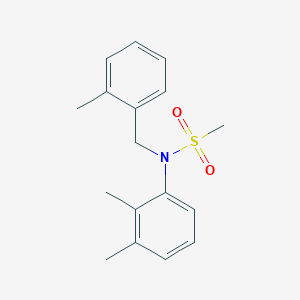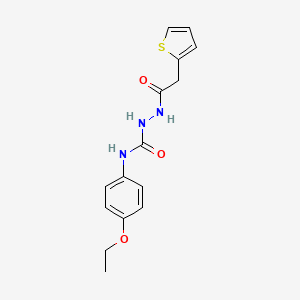
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMOCO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOCO is a heterocyclic compound that belongs to the family of coumarins, which are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it has been proposed that its biological activities are mediated through the modulation of various cellular signaling pathways. N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are implicated in various diseases. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection against oxidative stress. N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to modulate the activity of ion channels and receptors, which are involved in the regulation of neuronal activity and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, its limited solubility in aqueous solutions and its potential to form aggregates may pose some challenges for its use in certain experiments.
Orientations Futures
There are several future directions for the research on N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One potential direction is the development of N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide-based materials with unique optical and electronic properties for applications in optoelectronics and sensing. Another direction is the elucidation of the molecular mechanisms underlying its biological activities, which may lead to the development of novel therapeutic strategies for various diseases. Finally, the exploration of the structure-activity relationship of N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide and its derivatives may lead to the development of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multi-step reaction starting from 3-methoxysalicylaldehyde and diethyl malonate. The synthesis involves the formation of a chromene ring through a Knoevenagel condensation reaction followed by cyclization and amidation to obtain the final product.
Applications De Recherche Scientifique
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit a broad range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. In biochemistry, N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In materials science, N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.
Propriétés
IUPAC Name |
N,N-diethyl-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-16(5-2)14(17)11-9-10-7-6-8-12(19-3)13(10)20-15(11)18/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHPNGAUKCBUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
![4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B5822269.png)
![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)


